Bromperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromperidol-d4 is a deuterated form of bromperidol, a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromperidol-d4 involves the incorporation of deuterium atoms into the bromperidol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Bromperidol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or iodine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromperidol oxides, while reduction can produce deuterated alcohols or hydrocarbons .
Scientific Research Applications
Bromperidol-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of bromperidol in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of bromperidol.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on bromperidol metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Bromperidol-d4 exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptors in the brain. This antagonistic action helps in reducing the symptoms of psychosis by modulating dopamine activity. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated bromperidol .
Comparison with Similar Compounds
Bromperidol-d4 is similar to other butyrophenone antipsychotics such as haloperidol and chlorpromazine. its deuterium labeling provides unique advantages in research applications:
Haloperidol: Both bromperidol and haloperidol have similar pharmacodynamic properties, but this compound’s deuterium labeling allows for more precise pharmacokinetic studies
Chlorpromazine: While chlorpromazine is a phenothiazine antipsychotic, this compound’s butyrophenone structure and deuterium labeling offer different research advantages.
Similar Compounds
- Haloperidol
- Chlorpromazine
- Droperidol
This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of antipsychotic drugs .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-QZPARXMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.